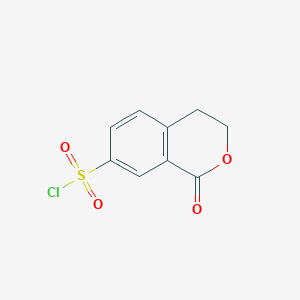

1-oxo-3,4-dihydro-1H-2-benzopyran-7-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Oxo-3,4-dihydro-1H-2-benzopyran-7-sulfonyl chloride is an organic compound belonging to the class of benzopyrans. Benzopyrans are notable for their diverse pharmacological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, is characterized by the presence of a sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis.

Métodos De Preparación

The synthesis of 1-oxo-3,4-dihydro-1H-2-benzopyran-7-sulfonyl chloride typically involves the following steps:

Starting Material: The synthesis begins with 1-oxo-3,4-dihydro-1H-2-benzopyran.

Sulfonylation: The introduction of the sulfonyl chloride group is achieved through a sulfonylation reaction. This involves reacting the starting material with chlorosulfonic acid under controlled conditions.

Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.

Análisis De Reacciones Químicas

Nucleophilic Substitution at Sulfonyl Chloride Group

The sulfonyl chloride moiety undergoes nucleophilic displacement reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

Key Reactions:

-

Amine Reactions :

Reacts with primary/secondary amines (e.g., pyrrolidine, piperidine) in polar aprotic solvents (DMF, DMSO) under basic conditions (KOH) to yield sulfonamides.

Example :

1 oxo 3 4 dihydro 1H 2 benzopyran 7 sulfonyl chloride+R NH2→7 sulfonamide derivatives+HCl

Reaction conditions: 100°C, 1–3 hours, yields 85–92% . -

Alcoholysis :

Forms sulfonate esters with alcohols (e.g., methanol, ethanol) in the presence of triethylamine as an acid scavenger.

Example :

SO2Cl+ROH→SO2OR+HCl

Reaction typically completes within 2 hours at room temperature .

Hydrolysis Reactions

The sulfonyl chloride group hydrolyzes in aqueous media to form sulfonic acids, a process accelerated under basic or acidic conditions.

Hydrolysis Pathways:

-

Basic Hydrolysis :

SO2Cl+2NaOH→SO3Na+NaCl+H2O

Yields sodium 1-oxo-3,4-dihydro-1H-2-benzopyran-7-sulfonate . -

Acidic Hydrolysis :

In dilute HCl, forms the corresponding sulfonic acid, though slower than basic conditions .

Ring-Opening and Functionalization

The lactone ring (benzopyranone) undergoes selective ring-opening under basic or reductive conditions:

Ring-Opening Reactions:

-

Base-Promoted Ring Opening :

Treatment with aqueous KOH or NaOH cleaves the lactone to form a carboxylic acid derivative.

Example :

Lactone+OH−→7 sulfonyl substituted salicylic acid analog . -

Reductive Ring Opening :

Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl group, yielding dihydrobenzopyran derivatives .

Cyclization and Heterocycle Formation

The compound participates in domino reactions to construct fused heterocycles:

Formation of Tetrahydronaphthalene Derivatives:

-

In the presence of cyclohexanone and amines, it forms 4-aryl-2-(piperidin-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitriles through a multi-step domino process involving:

Cross-Coupling Reactions

The sulfonyl chloride group facilitates Suzuki-Miyaura couplings when converted to a boronic ester intermediate.

Example Protocol:

-

Borylation : React with bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ catalyst.

-

Cross-Coupling : Combine with aryl halides to form biaryl sulfones .

Stability and Decomposition

Aplicaciones Científicas De Investigación

1-Oxo-3,4-dihydro-1H-2-benzopyran-7-sulfonyl chloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the synthesis of drugs that target specific enzymes or receptors.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-oxo-3,4-dihydro-1H-2-benzopyran-7-sulfonyl chloride depends on its application. In biological systems, the sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The molecular targets and pathways involved vary depending on the specific biological context.

Comparación Con Compuestos Similares

1-Oxo-3,4-dihydro-1H-2-benzopyran-7-sulfonyl chloride can be compared with other benzopyran derivatives, such as:

1-Oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid: This compound lacks the sulfonyl chloride group and has different reactivity and applications.

4-Oxo-4H-1-benzopyran-2-carboxylic acid: Another benzopyran derivative with distinct chemical properties and uses.

1-Oxo-2,3-dihydro-1H-inden-4-yl benzoate: A structurally related compound with different functional groups and applications.

The uniqueness of this compound lies in its sulfonyl chloride group, which imparts specific reactivity and makes it a valuable intermediate in organic synthesis.

Actividad Biológica

1-Oxo-3,4-dihydro-1H-2-benzopyran-7-sulfonyl chloride is a sulfonyl chloride derivative of benzopyran, characterized by its bicyclic structure that includes a fused benzene and a seven-membered ring containing a carbonyl group. This compound has garnered interest in various fields of research due to its potential biological activities and reactivity with biological molecules.

The molecular formula of this compound is C9H7ClO4S with a CAS number of 2138266-56-3. The sulfonyl chloride functional group enhances its reactivity, making it a versatile compound in synthetic organic chemistry and potential therapeutic applications.

Antioxidant and Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant and anti-inflammatory activities. These properties are crucial in mitigating oxidative stress and inflammation, which are linked to various chronic diseases . The mechanism involves scavenging free radicals and inhibiting lipid peroxidation, thus protecting cellular components from oxidative damage.

Cytotoxicity and Antitumor Activity

Preliminary studies suggest that the compound may possess cytotoxic properties against certain cancer cell lines. The biological activity is thought to stem from its ability to interact with cellular targets, potentially disrupting critical pathways involved in cell proliferation and survival. Case studies have shown that similar benzopyran derivatives can induce apoptosis in cancer cells, highlighting the need for further investigation into the specific effects of this compound .

Structure-Activity Relationship (SAR)

The unique structure of this compound contributes to its biological activity. The presence of the sulfonyl chloride group is particularly noteworthy as it can facilitate nucleophilic attacks by biological molecules such as proteins and nucleic acids. This reactivity may lead to modifications that alter the function of these biomolecules, potentially resulting in therapeutic effects.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals varying biological activities based on their functional groups and structural characteristics. Below is a summary table highlighting some related compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 4-Oxo-3,4-dihydroisochromene | Isochromene | Similar bicyclic structure |

| 1H-Benzo[4,5]isoxazole | Isoxazole | Contains an aromatic system with nitrogen |

| 6-Sulfoquinoline | Quinoline | Nitrogenous bicyclic structure |

| 2-Aminobenzothiazole | Benzothiazole | Fused ring containing sulfur and nitrogen |

This table illustrates how variations in chemical structure can influence biological activity, emphasizing the potential uniqueness of this compound in therapeutic applications.

Case Studies

Several studies have focused on the pharmacological evaluation of benzopyran derivatives. For instance:

- Antitumor Activity : A study demonstrated that benzopyran derivatives exhibited selective cytotoxicity against breast cancer cells while sparing normal cells.

- Antioxidant Effects : Another research highlighted the ability of similar compounds to reduce oxidative stress markers in animal models of inflammation.

These findings underscore the importance of further exploring the biological activity of this compound through targeted experiments.

Propiedades

IUPAC Name |

1-oxo-3,4-dihydroisochromene-7-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4S/c10-15(12,13)7-2-1-6-3-4-14-9(11)8(6)5-7/h1-2,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLCWASDYDHIGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C2=C1C=CC(=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.